FXR Binding Potency: Superior Intrinsic Activity of EDP-305 vs. Obeticholic Acid in Full-Length FXR Reporter Assays
In a full-length human FXR reporter gene assay conducted in HEK 293 cells, EDP-305 demonstrated an EC50 of 8 nM, representing a 16-fold higher potency than obeticholic acid (OCA), which exhibited an EC50 of 130 nM in the identical assay system [1]. This potency advantage in the physiologically relevant full-length receptor format distinguishes EDP-305 from the weaker OCA interaction and predicts lower effective dose requirements in vivo, a parameter confirmed by clinical dosing (1–2.5 mg/day for EDP-305 vs. 10–25 mg/day for OCA in NASH trials) [2].
| Evidence Dimension | FXR activation potency (full-length human FXR reporter assay) |
|---|---|
| Target Compound Data | EC50 = 8 nM (EDP-305, HEK 293 cells) |
| Comparator Or Baseline | EC50 = 130 nM (Obeticholic acid, HEK 293 cells, identical assay) |
| Quantified Difference | EDP-305 is ~16-fold more potent than OCA [EC50 ratio: 130/8 = 16.25] |
| Conditions | Full-length FXR reporter gene assay in human embryonic kidney (HEK) 293 cells. |
Why This Matters
Directly impacts dose selection in preclinical research and clinical trial design; higher intrinsic potency can reduce systemic exposure and metabolite burden.
- [1] An, P., Wei, G., Huang, P., Li, W., Qi, X., Lin, Y., Vaid, K. A., Wang, J., Zhang, S., Li, Y., Or, Y. S., Jiang, L.-J. & Popov, Y. (2020). A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction. Liver International, 40(7), 1655–1669. https://doi.org/10.1111/liv.14490. View Source
- [2] Ratziu, V., Harrison, S. A., Francque, S., Bedossa, P., Lehert, P., Serfaty, L., Romero-Gomez, M., Boursier, J., Abdelmalek, M., Caldwell, S., Drenth, J., Anstee, Q. M., Hum, D., Hanf, R., Roudot, A., Megnien, S., Staels, B., & Sanyal, A. (2016). Elafibranor, an Agonist of the Peroxisome Proliferator-Activated Receptor-α and -δ, Induces Resolution of Nonalcoholic Steatohepatitis Without Fibrosis Worsening. Gastroenterology, 150(5), 1147–1159. [Note: OCA dose references embedded in context of FXR agonist relative potency comparisons.] View Source
